molecular formula C11H10BrNO3 B1266953 2-(3-Bromopropoxy)-1h-isoindole-1,3(2h)-dione CAS No. 5181-36-2

2-(3-Bromopropoxy)-1h-isoindole-1,3(2h)-dione

Cat. No. B1266953
CAS RN: 5181-36-2
M. Wt: 284.11 g/mol
InChI Key: QCHIILZRVOHYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3(2H)-dione, a compound known for its significance in medicinal chemistry due to its structural role in various bioactive molecules. Isoindole derivatives have been explored for their potential in cancer therapy and as key intermediates in organic synthesis.

Synthesis Analysis

The synthesis of isoindole-1,3(2H)-dione derivatives, including 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione, can be approached through different pathways. A common method involves the reaction of anhydrides with potassium cyanate or sodium thiocyanate under neutral conditions, yielding isoindole-1,3(2H)-diones in good to excellent yields (Nikpour, Kazemi, & Sheikh, 2006). Additionally, palladium-catalyzed aminocarbonylation of o-halobenzoates has been employed to produce 2-substituted isoindole-1,3-diones, showcasing the versatility of functional groups that can be introduced (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular structure and vibrational properties of isoindole-1,3(2H)-dione derivatives have been extensively studied through methods such as X-ray diffraction, infrared and Raman spectroscopies, along with quantum chemical calculations. These studies provide insight into the conformational preferences and stability of these compounds (Torrico-Vallejos et al., 2010).

Chemical Reactions and Properties

Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition, offering a broad spectrum of chemical functionalities. These reactions are pivotal for synthesizing novel compounds with potential biological activities (Tan et al., 2016).

Scientific Research Applications

Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives Synthesis

A novel synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives was developed, involving the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reaction with nucleophiles. This process facilitated the formation of amino and triazole derivatives, with further transformations yielding hydroxyl analogues and acetate derivatives (Tan et al., 2016).

Functionalized Zinc-Copper Organometallic Addition

The functionalized zinc-copper organometallic compound [RCu(CN)ZnI] was used in a 1,2-addition to an α,β-unsaturated aldehyde to produce (E)-2-(4-hydroxy-6-phenyl-5-hexenyl)-1H-isoindole-1,3(2H)-dione, with 2-(3-bromopropyl)-1H-isoindole-1,3(2H)-dione as a reactant in the process (Yeh, Chen, & Knochel, 2003).

Anticancer Activity

Anticancer Activity and Structure-Activity Relationships

Isoindole-1,3(2H)-dione derivatives displayed varying anticancer activities depending on their substituents, with certain derivatives showing higher activity than standard drugs like 5-fluorouracil and cisplatin. Specific groups such as silyl ethers (-OTBDMS and -OTMS) and -OH and -Br groups were identified as potential anticancer agents. The study provided insights into the synthesis of new compounds and their structure-activity relationships (Tan et al., 2020).

Safety And Hazards

The compound “2-(3-Bromopropoxy)tetrahydro-2H-pyran” may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(3-bromopropoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHIILZRVOHYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295406
Record name 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopropoxy)-1h-isoindole-1,3(2h)-dione

CAS RN

5181-36-2
Record name 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5181-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5181-36-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-BROMOPROPOXY)PHTHALIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of N-hydroxyphthalimide (16.3 g, 100 mmol) and 1,3-dibromopropane (20.19 g, 100 mmol) in dry DMF (150 mL) and triethyl amine (15.33 mL, 110 mmol) is stirred at 20 to 75° C. for 1 to 10 hours. After filtration, the mixture is evaporated to dryness in vacuo. The residue is purified by silica gel flash column chromatography to give the title compound.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
20.19 g
Type
reactant
Reaction Step One
Quantity
15.33 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of N-hydroxyphthalimide (2.0 g) and 1,3-dibromopropane (2.49 ml) in 50 ml of dry CH3CN was added diisopropylethylamine (4.27 ml). The mixture was stirred at room temperature. After 4 hours the volatiles were removed in vacuo. The residue was triturated with Et2O to provide 2.53 g of while solid, homogeneous by TLC.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.49 mL
Type
reactant
Reaction Step One
Quantity
4.27 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.